3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a compound that has been synthesized and studied for its biological activity. Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
Synthesis Analysis
The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The synthesis involves two steps: 1) the synthesis of core building blocks - 3- propanoic acids, 6 - by the reaction of 3- (omega-bromacetyl)coumarins 1 with 3-amino (thioxo)methylcarbamoylpropanoic acid (5); 2) the synthesis of the corresponding 3- propanoic acids amides 9 using 1,1’-carbonyldimidazole as a coupling reagent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid involve the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution after 2 hours .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid”, have been found to exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.
Anticancer Properties
Thiazole-based compounds have shown anticancer activities . Therefore, “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be studied further for potential applications in cancer treatment.
Anti-Alzheimer’s Disease
Thiazole derivatives have been associated with anti-Alzheimer’s disease activity . This suggests that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be explored as a potential therapeutic agent for Alzheimer’s disease.
Antihypertensive Properties
Thiazole compounds have demonstrated antihypertensive activities . This indicates that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be investigated for use in managing hypertension.
Antioxidant Activity
Some thiazole-based compounds have shown potent antioxidant activity . This suggests that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be used in the development of new antioxidants.
Agricultural Applications
Interestingly, “3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid” was found to promote rapeseed growth and to increase seed yield and oil content . This suggests potential applications of “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” in agriculture, particularly in crop yield enhancement.
Antifungal Properties
Thiazole derivatives have been associated with antifungal properties . This indicates that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be explored for potential use in antifungal treatments.
Anti-Inflammatory Properties
Thiazole compounds have demonstrated anti-inflammatory properties . This suggests that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be investigated for potential use in managing inflammation.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to possess various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that thiazole derivatives can interact with various cellular targets leading to a range of biological responses .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Some synthesized compounds related to 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid have exhibited discrete antimicrobial activity, and one such compound was found to promote rapeseed growth and to increase seed yield and oil content . This suggests that the compound could have a significant impact at the molecular and cellular level.
properties
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGACYUBSYIFHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.